An In-Depth Technical Guide to 4-Formyl-2-iodo-6-methoxyphenyl acetate
An In-Depth Technical Guide to 4-Formyl-2-iodo-6-methoxyphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Formyl-2-iodo-6-methoxyphenyl acetate, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. This document details its chemical identity, including its CAS number and structure, and outlines a logical synthetic pathway derived from established chemical transformations. Furthermore, it explores the compound's physicochemical properties, reactivity, and potential applications as a versatile building block in medicinal chemistry. Safety protocols for handling and storage are also addressed to ensure its proper use in a laboratory setting.
Chemical Identity and Structure
4-Formyl-2-iodo-6-methoxyphenyl acetate is a polysubstituted benzene derivative. Its structure is characterized by a phenyl acetate core with iodo, methoxy, and formyl functional groups at positions 2, 6, and 4, respectively.
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Chemical Name: 4-Formyl-2-iodo-6-methoxyphenyl acetate
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CAS Number: 486994-14-3[1]
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Molecular Formula: C₁₀H₉IO₄
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Molecular Weight: 320.08 g/mol
Structural Representation:
Caption: Chemical structure of 4-Formyl-2-iodo-6-methoxyphenyl acetate.
Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of 4-Formyl-2-iodo-6-methoxyphenyl acetate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established organic reactions. The proposed pathway commences with the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), and proceeds through a two-step sequence: electrophilic iodination followed by acetylation.
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of 4-Formyl-2-iodo-6-methoxyphenyl acetate from vanillin.
Step 1: Electrophilic Iodination of Vanillin
The first step involves the regioselective iodination of vanillin to yield 5-iodovanillin. The hydroxyl and methoxy groups on the vanillin ring are activating and ortho-, para-directing. The position ortho to the hydroxyl group and meta to the aldehyde is the most sterically accessible and electronically favorable for electrophilic substitution.
Experimental Protocol (Adapted from established methods for vanillin iodination):
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Dissolution: Dissolve vanillin in an aqueous solution of sodium hydroxide.
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Reagent Preparation: In a separate vessel, prepare a solution of sodium triiodide (NaI₃) by dissolving iodine (I₂) and sodium iodide (NaI) in water.
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Reaction: Slowly add the sodium triiodide solution to the vanillin solution with stirring at a controlled temperature, typically between 50-100°C.
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Work-up: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., sulfuric acid) to precipitate the 5-iodovanillin product.
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Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Step 2: Acetylation of 5-Iodovanillin
The second step is the acetylation of the phenolic hydroxyl group of 5-iodovanillin to yield the final product, 4-Formyl-2-iodo-6-methoxyphenyl acetate. This is a standard esterification reaction.
Experimental Protocol (General procedure for phenol acetylation):
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Reaction Setup: Dissolve 5-iodovanillin in a suitable solvent, such as pyridine or dichloromethane.
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Reagent Addition: Add acetic anhydride to the solution. The reaction can be catalyzed by a base like pyridine or a catalytic amount of an acid.
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Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a dilute acid (if a basic catalyst was used), followed by a brine solution.
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Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Physicochemical and Spectroscopic Properties
While experimental data for 4-Formyl-2-iodo-6-methoxyphenyl acetate is limited, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Description |
| Appearance | Expected to be a crystalline solid. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |
| Melting Point | Expected to be higher than its precursors due to increased molecular weight and potential for stronger intermolecular interactions. |
| Boiling Point | High, with decomposition likely at atmospheric pressure. |
Spectroscopic Characterization (Predicted):
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¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8-10.0 ppm), the methoxy protons (around 3.9 ppm), and the acetyl methyl protons (around 2.3 ppm).
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¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons (with the carbon bearing the iodine showing a characteristic upfield shift), the methoxy carbon, and the acetyl methyl carbon.
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IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the aldehyde (around 1690-1710 cm⁻¹), the C=O stretching of the ester (around 1760-1770 cm⁻¹), and C-O stretching frequencies.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 320, along with characteristic fragmentation patterns corresponding to the loss of the acetyl group and other fragments.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 4-Formyl-2-iodo-6-methoxyphenyl acetate is dictated by its three key functional groups: the aryl iodide, the aldehyde, and the acetate ester.
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Aryl Iodide: The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 2-position, enabling the synthesis of diverse molecular scaffolds.
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Aldehyde: The formyl group is a reactive electrophile that can participate in numerous transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to form Schiff bases and other heterocyclic systems. Substituted benzaldehydes are known to be important intermediates in the synthesis of various biologically active compounds.[2][3]
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Acetate Ester: The acetate group serves as a protecting group for the phenolic hydroxyl, which can be readily cleaved under basic or acidic conditions to regenerate the free phenol if required for subsequent synthetic steps or for biological activity.
Applications in Medicinal Chemistry:
The structural motifs present in 4-Formyl-2-iodo-6-methoxyphenyl acetate are found in numerous biologically active molecules. The ability to functionalize the molecule at multiple positions makes it a valuable scaffold for the construction of compound libraries for high-throughput screening. For instance, substituted benzaldehydes are precursors to compounds with potential anticancer, antibacterial, and anti-inflammatory activities.[3][4] The presence of the methoxy group and the potential for further modification via the aryl iodide moiety could lead to compounds with interesting pharmacological profiles.
Caption: Logical workflow illustrating the utility of the title compound in generating molecular diversity for drug discovery.
Safety, Handling, and Storage
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
First Aid Measures:
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In case of skin contact: Wash off immediately with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep them comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
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Keep away from incompatible materials such as strong oxidizing agents.
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Aryl iodides can be sensitive to light, so storage in an amber-colored vial is recommended.
Disposal:
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Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.
Conclusion
4-Formyl-2-iodo-6-methoxyphenyl acetate is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its polysubstituted aromatic ring, featuring three distinct and reactive functional groups, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its identity, a plausible synthetic route, predicted properties, and key considerations for its safe handling and use in a research environment. As a versatile building block, this compound offers researchers and drug development professionals numerous opportunities to explore novel chemical space in the quest for new therapeutic agents.
References
- de Souza, M. V. N., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(4), 639-642.
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PubChem. 4-Methoxyphenyl acetate. [Link]
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 2023, 8(29).
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-239.
-
The Good Scents Company. 4-methoxyphenyl acetate. [Link]
- Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234.
-
PubChem. 4-Methoxyphenylacetaldehyde. [Link]
- Lundquist, K., et al. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3003.
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PubChem. 4-(Hydroxymethyl)-2-methoxyphenyl acetate. [Link]
-
SpectraBase. 4-Formyl-2-methoxyphenyl 4-methylbenzoate. [Link]
-
Stenutz. 4-formyl-2-methoxyphenyl acetate. [Link]
-
FEMA. 4-FORMYL-2-METHOXYPHENYL 2-HYDROXYPROPANOATE. [Link]
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
